N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide
CAS No.: 899995-24-5
VCID: VC6044586
Molecular Formula: C17H19N5O3
Molecular Weight: 341.371
* For research use only. Not for human or veterinary use.
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide - 899995-24-5](/images/structure/VC6044586.png)
Description |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is characterized by its unique structural features, including a tert-butyl group, an oxo functional group, and a methoxy substituent attached to a benzamide moiety. Its molecular formula is C17H19N5O3, and it has a molecular weight of approximately 341.4 g/mol . Synthesis and ReactionsThe synthesis of this compound typically involves multi-step organic reactions. These reactions may include condensation, substitution, and amidation steps, often requiring specific solvents and catalysts to optimize yields. The compound can undergo various chemical modifications to enhance its biological activity or alter its pharmacokinetic properties. Potential ApplicationsGiven its structural similarity to other pyrazolo[3,4-d]pyrimidine compounds known for their anticancer properties, N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide may have potential applications in oncology. Its ability to interact with specific molecular targets could inhibit pathways involved in cell proliferation, making it a candidate for further pharmaceutical development. Comparison with Related CompoundsSeveral compounds share structural similarities with N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide. These include:
These compounds differ in their substituents and biological activities, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry. |
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CAS No. | 899995-24-5 | ||||||||||||
Product Name | N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide | ||||||||||||
Molecular Formula | C17H19N5O3 | ||||||||||||
Molecular Weight | 341.371 | ||||||||||||
IUPAC Name | N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methoxybenzamide | ||||||||||||
Standard InChI | InChI=1S/C17H19N5O3/c1-17(2,3)22-14-13(9-19-22)16(24)21(10-18-14)20-15(23)11-6-5-7-12(8-11)25-4/h5-10H,1-4H3,(H,20,23) | ||||||||||||
Standard InChIKey | LSTAOIKSYXEWMN-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)OC | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 16804034 | ||||||||||||
Last Modified | Aug 17 2023 |
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